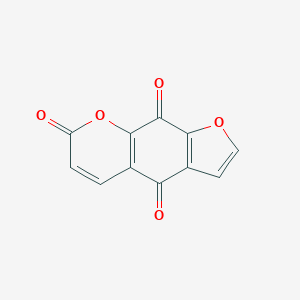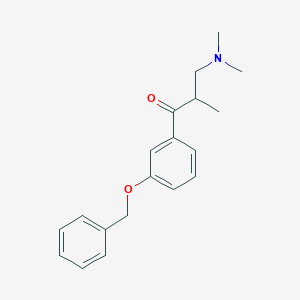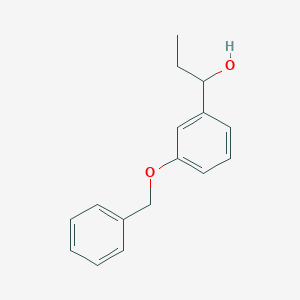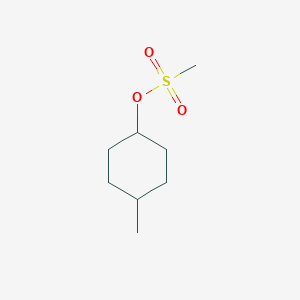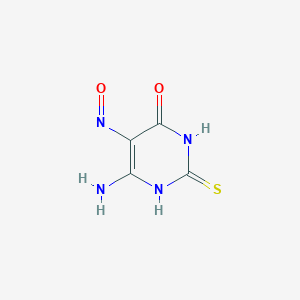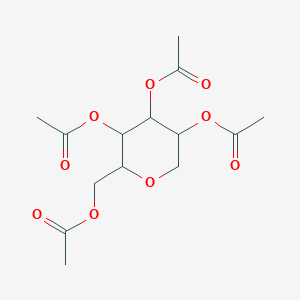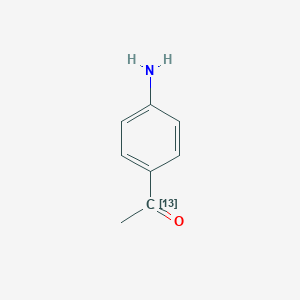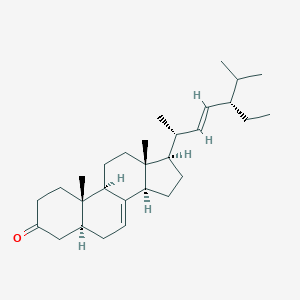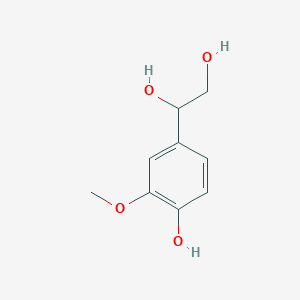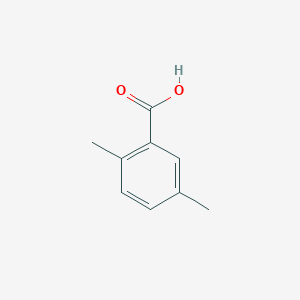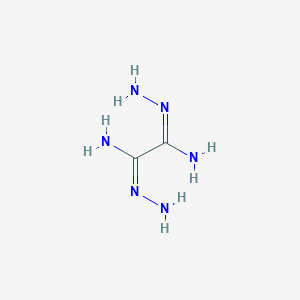
1-N',2-N'-diaminoethanediimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N’,2-N’-diaminoethanediimidamide is an organic compound with the molecular formula C4H12N4 It is a derivative of ethanediamine, featuring two imidamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-N’,2-N’-diaminoethanediimidamide can be synthesized through the reaction of ethanediamine with cyanamide under controlled conditions. The reaction typically involves:
- Mixing ethanediamine with cyanamide in a solvent such as water or ethanol.
- Heating the mixture to a temperature range of 50-70°C.
- Maintaining the reaction for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 1-N’,2-N’-diaminoethanediimidamide may involve:
- Continuous flow reactors to maintain consistent reaction conditions.
- Use of catalysts to enhance reaction rates and yields.
- Purification steps such as crystallization or distillation to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-N’,2-N’-diaminoethanediimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imides or nitriles.
Reduction: Reduction reactions can convert the imidamide groups to amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidamide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; temperatures around 25-50°C.
Reduction: Lithium aluminum hydride; temperatures around 0-25°C.
Substitution: Various nucleophiles such as halides or amines; temperatures around 50-100°C.
Major Products:
Oxidation: Imides, nitriles.
Reduction: Amines.
Substitution: Substituted ethanediamine derivatives.
Applications De Recherche Scientifique
1-N’,2-N’-diaminoethanediimidamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-N’,2-N’-diaminoethanediimidamide exerts its effects involves:
Molecular Targets: The compound can interact with various enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may interfere with metabolic pathways by binding to active sites of enzymes, thereby altering their function.
Comparaison Avec Des Composés Similaires
N,N’-dimethylethylenediamine: Similar structure but with methyl groups instead of imidamide groups.
N,N’-diethyl-1,2-ethanediamine: Features ethyl groups instead of imidamide groups.
N,N’-dimethyl-1,2-cyclohexanediamine: Contains a cyclohexane ring instead of an ethane backbone.
Uniqueness: 1-N’,2-N’-diaminoethanediimidamide is unique due to its imidamide groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Numéro CAS |
3457-37-2 |
|---|---|
Formule moléculaire |
C2H8N6 |
Poids moléculaire |
116.13 g/mol |
Nom IUPAC |
1-N',2-N'-diaminoethanediimidamide |
InChI |
InChI=1S/C2H8N6/c3-1(7-5)2(4)8-6/h5-6H2,(H2,3,7)(H2,4,8) |
Clé InChI |
GUUTVNSLWGCVFC-UHFFFAOYSA-N |
SMILES |
C(=NN)(C(=NN)N)N |
SMILES isomérique |
C(=N\N)(\N)/C(=N/N)/N |
SMILES canonique |
C(=NN)(C(=NN)N)N |
Key on ui other cas no. |
3457-37-2 |
Synonymes |
Ethanediimidic Acid Dihydrazide; Oxalimidic Acid Dihydrazide; Oxamide Dihydrazone; Diimidooxalic Acid Dihydrazide; Diimidooxalic Acid Hydrazide; Diimidoxalic Acid Dihydrazide; NSC 48226; Oxalamidrazone; Oxalbisamidrazone; Oxalic Acid Bisamidrazone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


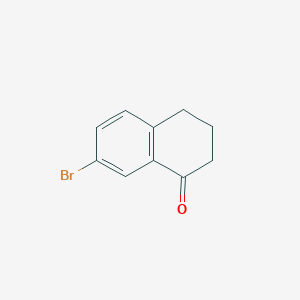
![(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetate](/img/structure/B30879.png)
![(S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B30883.png)
